molecular formula C10H13NO4 B2750294 Ethyl 1-cyclopropyl-4,5-dioxopyrrolidine-3-carboxylate CAS No. 1355233-36-1

Ethyl 1-cyclopropyl-4,5-dioxopyrrolidine-3-carboxylate

Cat. No.: B2750294
CAS No.: 1355233-36-1
M. Wt: 211.217
InChI Key: NWQDPDKTNWFGIV-UHFFFAOYSA-N
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Description

Ethyl 1-cyclopropyl-4,5-dioxopyrrolidine-3-carboxylate is a chemical compound with the molecular formula C10H13NO4 and a molecular weight of 211.22 g/mol . It is known for its unique structure, which includes a cyclopropyl group and a dioxopyrrolidine ring. This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-cyclopropyl-4,5-dioxopyrrolidine-3-carboxylate typically involves the reaction of cyclopropylamine with ethyl 4,5-dioxopyrrolidine-3-carboxylate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine . The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-cyclopropyl-4,5-dioxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions may produce hydroxyl derivatives .

Scientific Research Applications

Ethyl 1-cyclopropyl-4,5-dioxopyrrolidine-3-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 1-cyclopropyl-4,5-dioxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to ethyl 1-cyclopropyl-4,5-dioxopyrrolidine-3-carboxylate include:

Uniqueness

This compound is unique due to its specific combination of a cyclopropyl group and a dioxopyrrolidine ring. This structure imparts distinct chemical properties and reactivity, making it valuable for various research applications .

Properties

IUPAC Name

ethyl 1-cyclopropyl-4,5-dioxopyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-2-15-10(14)7-5-11(6-3-4-6)9(13)8(7)12/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWQDPDKTNWFGIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(C(=O)C1=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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